molecular formula C11H12F3N3 B2816339 1-(4,4,4-Trifluorobutyl)indazol-6-amine CAS No. 936129-15-6

1-(4,4,4-Trifluorobutyl)indazol-6-amine

Cat. No.: B2816339
CAS No.: 936129-15-6
M. Wt: 243.233
InChI Key: BLHHTSUTXHIVAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4,4,4-Trifluorobutyl)indazol-6-amine typically involves the following steps:

Chemical Reactions Analysis

1-(4,4,4-Trifluorobutyl)indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluorobutyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the trifluorobutyl group or the indazole ring.

Mechanism of Action

The mechanism of action of 1-(4,4,4-Trifluorobutyl)indazol-6-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4,4,4-Trifluorobutyl)indazol-6-amine can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(4,4,4-trifluorobutyl)indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h2-3,6-7H,1,4-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHHTSUTXHIVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)CCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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